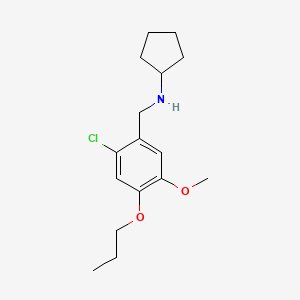![molecular formula C19H16N2O4 B4896015 3-ethoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B4896015.png)
3-ethoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide, also known as EOCB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
3-ethoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been investigated for its anticancer, antibacterial, and antifungal activities. In drug discovery, this compound has been used as a starting material for the synthesis of novel compounds with potential therapeutic applications. In material science, this compound has been used as a precursor for the synthesis of metal complexes with potential applications in catalysis and sensing.
Wirkmechanismus
The mechanism of action of 3-ethoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. In particular, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, this compound has been shown to have antibacterial and antifungal activities against various strains of bacteria and fungi. However, the exact biochemical and physiological effects of this compound are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-ethoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. In addition, this compound has been shown to exhibit potent anticancer and antibacterial activities, making it a promising candidate for further study. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the study of 3-ethoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide. One direction is the development of novel compounds based on the structure of this compound with improved pharmacological properties. Another direction is the investigation of the mechanism of action of this compound and its potential targets in cancer cells and bacteria. Additionally, the potential use of this compound in material science applications, such as the synthesis of metal complexes, should be further explored. Overall, the study of this compound has the potential to lead to the development of new therapeutic agents and materials with a wide range of applications.
Synthesemethoden
3-ethoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide can be synthesized through a multistep process starting with the reaction of 3-ethoxybenzohydrazide with 3-acetyl-4-hydroxycoumarin. This is followed by the reaction of the resulting compound with 4-methoxybenzaldehyde in the presence of acetic acid and sodium acetate. The final product is obtained through the condensation of the intermediate with 4-nitrobenzaldehyde in the presence of sodium hydroxide.
Eigenschaften
IUPAC Name |
3-ethoxy-N-[(E)-(4-oxochromen-3-yl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-2-24-15-7-5-6-13(10-15)19(23)21-20-11-14-12-25-17-9-4-3-8-16(17)18(14)22/h3-12H,2H2,1H3,(H,21,23)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMAKIWUXGJIKO-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NN=CC2=COC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C(=O)N/N=C/C2=COC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824103 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({[(2-methyl-6-phenyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B4895935.png)
![[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B4895940.png)
![N-[3-(4-chloro-3-methylphenoxy)propyl]-2-propen-1-amine oxalate](/img/structure/B4895960.png)
![9-oxo-N-(2-phenylethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B4895964.png)
![N-[2-(benzylthio)ethyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B4895978.png)
![1',3',3',7,8-pentamethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde](/img/structure/B4895983.png)



![3-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4895997.png)
![2-chloro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B4895999.png)
![3-(4-methylphenyl)-1-phenyl-1,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium bromide](/img/structure/B4896000.png)

![4-[(1-{4-[4-(2-fluorophenyl)-1-piperazinyl]-4-oxobutyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B4896037.png)